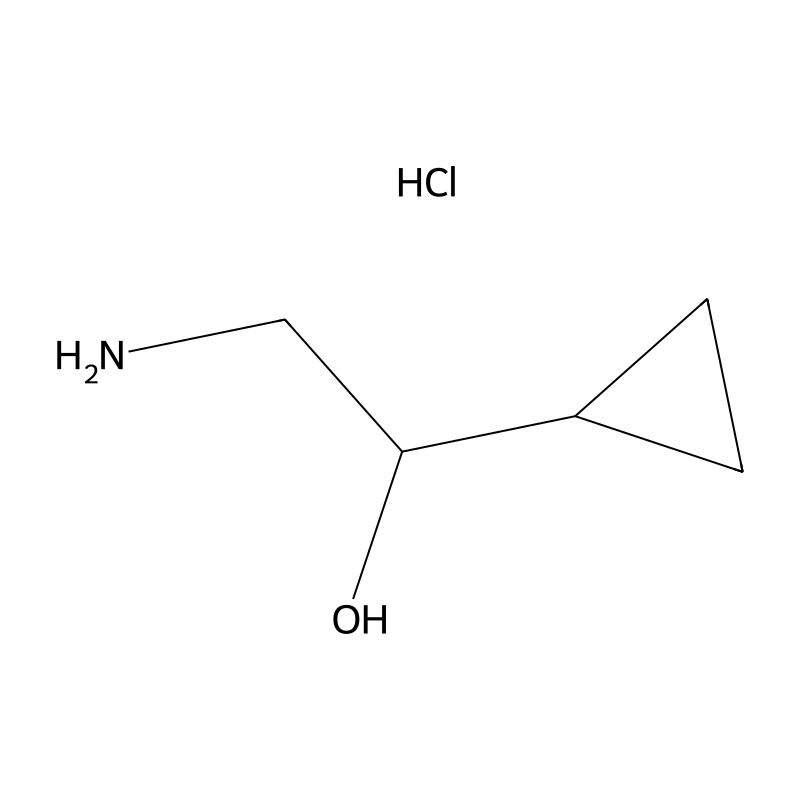2-Amino-1-cyclopropylethan-1-ol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Amino-1-cyclopropylethan-1-ol hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO. It features a cyclopropyl group attached to an ethanolamine structure, making it a unique member of the amino alcohols. This compound appears as a white crystalline solid and is soluble in water. Its chemical structure is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its reactivity and potential biological activity .
The reactivity of 2-amino-1-cyclopropylethan-1-ol hydrochloride can be attributed to its functional groups. Key reactions include:
- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in various substitution reactions.
- Acid-Base Reactions: The hydroxyl group can engage in acid-base chemistry, allowing for proton transfer under certain conditions.
- Formation of Derivatives: The compound can undergo acylation or alkylation to form more complex derivatives, which may enhance its biological activity or alter its properties .
Preliminary studies suggest that 2-amino-1-cyclopropylethan-1-ol hydrochloride exhibits notable biological activities. It has been investigated for its potential role in modulating neurotransmitter systems, particularly in the central nervous system. Its structural similarity to known neurotransmitter precursors hints at possible applications in neuropharmacology. Additionally, it has shown promise in cell culture studies, where it acts as a non-ionic organic buffering agent .
The synthesis of 2-amino-1-cyclopropylethan-1-ol hydrochloride typically involves several steps:
- Cyclopropanation: Starting from an appropriate precursor, cyclopropanation reactions can introduce the cyclopropyl group.
- Amination: The introduction of the amino group is achieved through reductive amination or direct amination methods.
- Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability .
The applications of 2-amino-1-cyclopropylethan-1-ol hydrochloride are diverse:
- Biological Research: Used as a buffering agent in cell cultures, it helps maintain pH levels conducive to cellular activities.
- Pharmaceutical Development: Its potential neuroactive properties make it a candidate for drug development targeting neurological disorders.
- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds .
Several compounds share structural or functional similarities with 2-amino-1-cyclopropylethan-1-ol hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-cyclopropylethan-1-ol hydrochloride | Similar amino alcohol structure | Contains an additional amino group on the carbon chain |
| 2-Aminoethanol | Straight-chain structure | Lacks the cyclopropyl moiety, resulting in different properties |
| Cyclopropylamine | Amino group attached directly to cyclopropane | No hydroxyl group; primarily used as a building block in pharmaceuticals |
The unique combination of the cyclopropyl group and both amino and hydroxyl functionalities distinguishes 2-amino-1-cyclopropylethan-1-ol hydrochloride from other similar compounds, potentially enhancing its reactivity and biological activity .








